Boc-D-tyr(ME)-OH
Overview
Description
“Boc-D-Tyr(Me)-OH” is a chemical compound with the molecular formula C15H21NO5 . Its full name is Methyl (tert-butoxycarbonyl)-D-tyrosinate . It’s commonly used in peptide synthesis .
Molecular Structure Analysis
The molecular weight of “Boc-D-Tyr(Me)-OH” is 295.34 . The compound contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 aromatic hydroxyl .Scientific Research Applications
Boc-D-tyr(ME)-OH plays a crucial role in the efficient synthesis of peptides, including endomorphins, which are effective analgesics. The compound is utilized in a chemo-enzymatic synthesis process that produces high yields with minimal side-chain protection and simple purification, enhancing the green synthesis of peptides (Sun et al., 2011).
It is used in developing opioid peptide antagonists with high potency and selectivity. For instance, the study by Salvadori et al. discusses the synthesis of peptides using Boc-Dmt-OH or Boc-Tyr(But)-OH, indicating the relevance of compounds like Boc-D-tyr(ME)-OH in opioid receptor research (Salvadori et al., 1995).
The compound is used in the synthesis of phosphotyrosine-containing peptides, crucial in studying phosphorylation processes in proteins. For example, Perich discusses the use of Boc-Tyr(PO3Me2)-OH in peptide synthesis, highlighting the role of Boc-protected tyrosine derivatives in this context (Perich, 1991).
Boc-D-tyr(ME)-OH is involved in creating peptides with specific pharmacological properties, such as delta/mu opioid receptor agonists and neurokinin 1 receptor antagonists. Yamamoto et al. describe the synthesis of bifunctional peptides using C-terminal modification, including Boc-protected tyrosine derivatives (Yamamoto et al., 2008).
In peptide synthesis, it's used as a protective group for the hydroxyl function of tyrosine, facilitating the purification of hydrophobic synthetic peptides, as noted by Wahlström et al. (Wahlström et al., 2008).
properties
IUPAC Name |
(2R)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWWZWJISHVOU-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426919 | |
Record name | BOC-O-METHYL-D-TYROSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-tyr(ME)-OH | |
CAS RN |
68856-96-2 | |
Record name | BOC-O-METHYL-D-TYROSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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